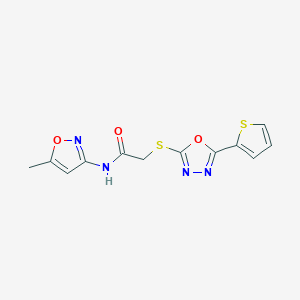

![molecular formula C15H8ClFN2O2S B2400189 4-(4-clorofenil)-6-fluoro-4H-benzo[b][1,4]tiazina-2-carbonitrilo 1,1-dióxido CAS No. 1207026-33-2](/img/structure/B2400189.png)

4-(4-clorofenil)-6-fluoro-4H-benzo[b][1,4]tiazina-2-carbonitrilo 1,1-dióxido

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

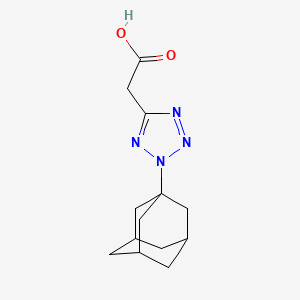

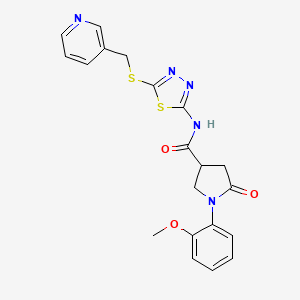

4-(4-chlorophenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is a heterocyclic compound that belongs to the class of thiazine derivatives. . The structure of this compound includes a thiazine ring fused with a benzene ring, a fluorine atom, a chlorophenyl group, and a carbonitrile group, making it a complex and interesting molecule for research and development.

Aplicaciones Científicas De Investigación

4-(4-chlorophenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide has several scientific research applications:

Mecanismo De Acción

Target of Action

The primary target of this compound is the Toll-like receptor 4 (TLR4) proteins . TLR4 proteins play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns and initiating immune responses.

Mode of Action

The compound interacts with TLR4 proteins through a series of molecular interactions. These include Pi–pi T-shaped interactions with the aromatic ring of the benzothiazine 1,1 dioxide ring and pi-alkyl interactions with the same aromatic ring . The compound also forms hydrogen bonds with several residues through the benzothiazole –S O group .

Pharmacokinetics

The in silico pharmacokinetic profile of the compound was predicted using SWISS/ADME . The compound adheres to Lipinski’s rule of five, which suggests good bioavailability, with slight deviation in molecular weight .

Result of Action

The compound exhibits excellent antibacterial activity against various strains of Staphylococcus aureus, including methicillin-susceptible S. aureus (MSSA), methicillin-resistant S. aureus (MRSA), and vancomycin-resistant S. aureus (VRSA) . This suggests that the compound’s action results in the inhibition of bacterial growth.

Métodos De Preparación

The synthesis of 4-(4-chlorophenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide can be achieved through various methods. One common approach involves the reaction of 4-chlorophenyl isothiocyanate with 2-fluorobenzonitrile in the presence of a base, followed by cyclization to form the thiazine ring . The reaction conditions typically include the use of solvents such as acetonitrile and catalysts like sulfuryl chloride to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Análisis De Reacciones Químicas

4-(4-chlorophenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Substitution: The compound can undergo substitution reactions where atoms or groups within the molecule are replaced by other atoms or groups.

Cyclization: Cyclization reactions can be used to form additional rings or modify the existing thiazine ring structure.

Comparación Con Compuestos Similares

4-(4-chlorophenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide can be compared with other thiazine derivatives, such as:

4-(4-chlorophenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile: Similar structure but without the 1,1-dioxide group.

4-(4-chlorophenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide: Similar structure but with different substituents on the thiazine ring.

4-(4-chlorophenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide: Similar structure but with different halogen atoms or functional groups.

The uniqueness of 4-(4-chlorophenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide lies in its specific combination of functional groups and the resulting biological activities, making it a valuable compound for research and development in various fields .

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClFN2O2S/c16-10-1-4-12(5-2-10)19-9-13(8-18)22(20,21)15-6-3-11(17)7-14(15)19/h1-7,9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQVPOKZJIZOMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClFN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

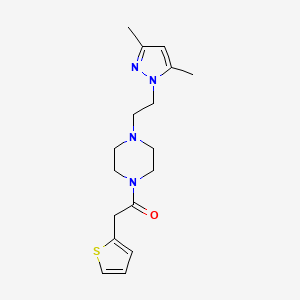

![1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2400114.png)

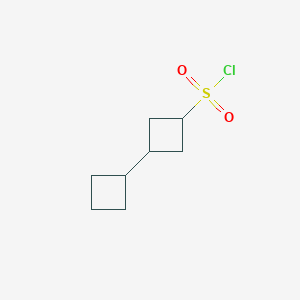

![3-(2,2-dimethoxyethyl)-5-(2-propynylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2400118.png)

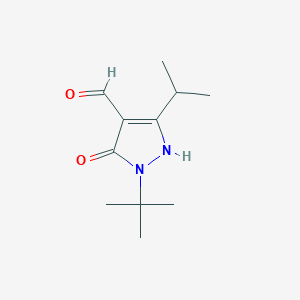

![N-(cyanomethyl)-2-({3,5-difluoro-[1,1'-biphenyl]-2-yl}amino)acetamide](/img/structure/B2400119.png)

![8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400122.png)

![3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2400126.png)